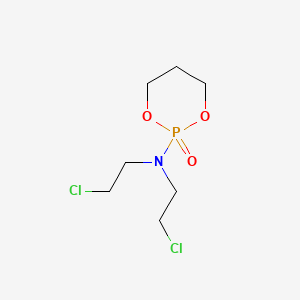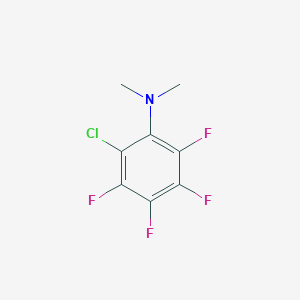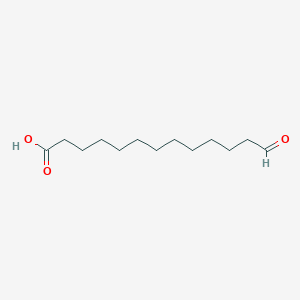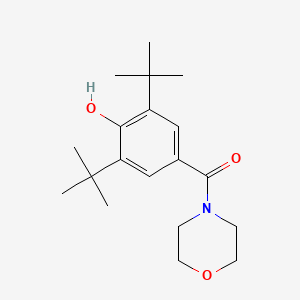
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves several steps. The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential anxiolytic effects and interactions with benzodiazepine binding sites.
Medicine: Investigated for its potential use in developing new anxiolytic drugs.
Industry: Employed as a pharmaceutical intermediate in the production of various drugs.
作用機序
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with benzodiazepine binding sites. Molecular dynamics simulations and docking studies have shown strong interactions with these sites, which are implicated in its anxiolytic effects. Additionally, the compound’s ability to lower corticosterone and tumor necrosis factor alpha levels suggests involvement of non-benzodiazepine binding sites and GABAergic molecular machinery .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used as an intermediate in the synthesis of various compounds.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone is unique due to its specific design for anxiolytic effects through molecular hybridization. Its strong interactions with benzodiazepine binding sites and additional effects on non-benzodiazepine pathways set it apart from other similar compounds .
特性
CAS番号 |
62951-95-5 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H29NO3/c1-18(2,3)14-11-13(12-15(16(14)21)19(4,5)6)17(22)20-7-9-23-10-8-20/h11-12,21H,7-10H2,1-6H3 |
InChIキー |
XXYLBVVOEVVWJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

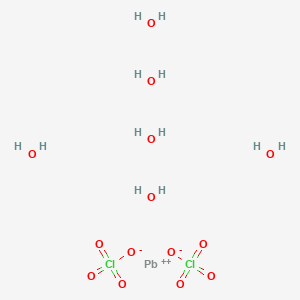
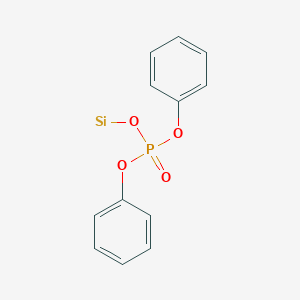
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
